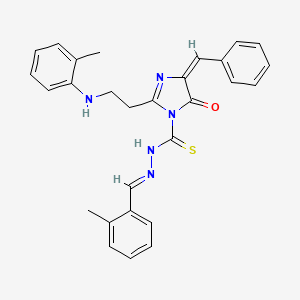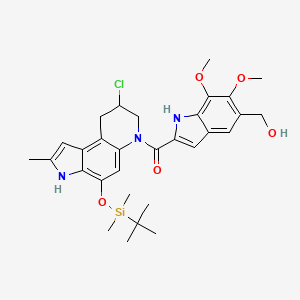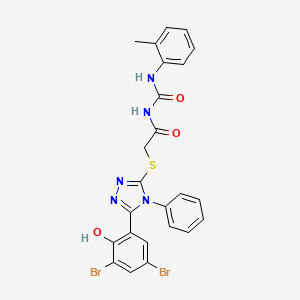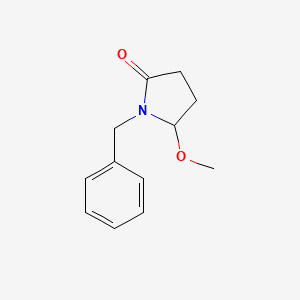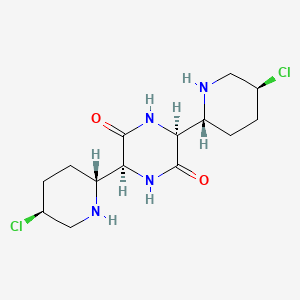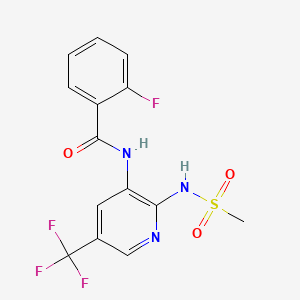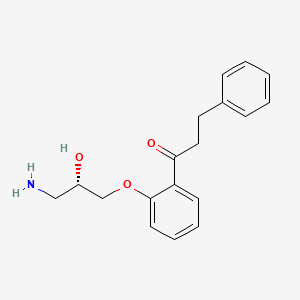
N-Depropylpropafenone, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-Depropylpropafenone, (S)-, involves the biotransformation of propafenone. Propafenone undergoes extensive presystemic biotransformation, resulting in the formation of two active metabolites: 5-hydroxypropafenone and N-depropylpropafenone . The enzymes CYP3A4 and CYP1A2 are primarily responsible for this transformation . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification and isolation of the compound .
化学反応の分析
N-Depropylpropafenone, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium acetate, acetonitrile, and formic acid . The major products formed from these reactions include 5-hydroxypropafenone and other metabolites . The compound’s structure allows it to participate in reactions that modify its functional groups, leading to the formation of different derivatives .
科学的研究の応用
N-Depropylpropafenone, (S)-, has several scientific research applications. In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of propafenone and its metabolites in biological samples . In biology and medicine, the compound is studied for its pharmacokinetics and pharmacodynamics, particularly its role in the metabolism of propafenone . It is also used in the development of new antiarrhythmic drugs and in the study of drug interactions and metabolic pathways .
作用機序
The mechanism of action of N-Depropylpropafenone, (S)-, involves its interaction with various molecular targets and pathways. As a metabolite of propafenone, it retains some of the parent compound’s pharmacological properties. Propafenone is a class 1C antiarrhythmic agent that blocks the fast inward sodium current, slows the rate of increase of the action potential, and exhibits local anesthetic properties . N-Depropylpropafenone, (S)-, likely contributes to these effects by interacting with similar molecular targets, including sodium channels and beta-adrenergic receptors .
類似化合物との比較
N-Depropylpropafenone, (S)-, can be compared with other similar compounds such as 5-hydroxypropafenone and N-desalkylpropafenone . These compounds share structural similarities and are also metabolites of propafenone . N-Depropylpropafenone, (S)-, is unique in its specific metabolic pathway and its distinct pharmacological properties . The comparison highlights the importance of understanding the metabolic profiles of drugs and their metabolites to optimize therapeutic efficacy and minimize adverse effects .
特性
CAS番号 |
138584-26-6 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
1-[2-[(2S)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m0/s1 |
InChIキー |
HIGKMVIPYOFHBP-HNNXBMFYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@H](CN)O |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
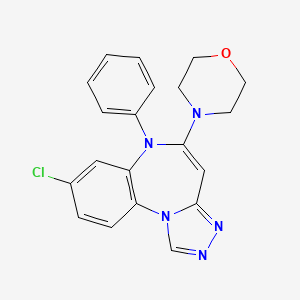
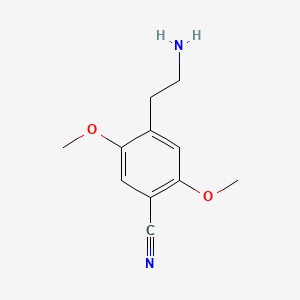
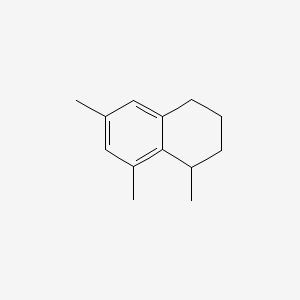
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
